![molecular formula C22H18BrN3O2S B5145667 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It may also exert its antimicrobial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases. Additionally, this compound has been reported to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes and pathways involved in cancer, inflammation, and microbial infections. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Future Directions
There are several future directions for research on 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to understand how this compound exerts its diverse biological activities and may lead to the development of more potent and selective analogs. Another direction is to evaluate its efficacy and safety in animal models and clinical trials. This will provide valuable information on its pharmacological properties and potential therapeutic applications. Finally, research can focus on developing new synthetic methods for this compound and its analogs, which may improve their yield, purity, and scalability.
Synthesis Methods
The synthesis of 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-aminothiophenol in the presence of sodium bicarbonate to form 5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then treated with 4-hydroxybenzaldehyde in the presence of acetic acid to obtain the final product.
Scientific Research Applications
4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their proliferation. It has also been shown to have potent antimicrobial and antifungal activity against various strains of bacteria and fungi.
properties
IUPAC Name |
4-[5-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-28-20-12-7-15(13-19(20)23)14-29-22-25-24-21(16-8-10-18(27)11-9-16)26(22)17-5-3-2-4-6-17/h2-13,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONVYXYQKAUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)
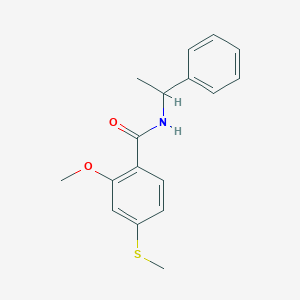
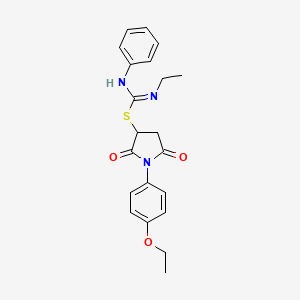
![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
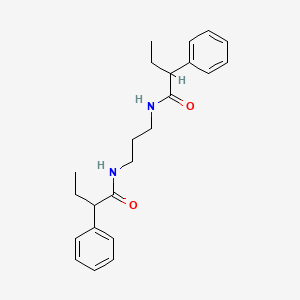
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
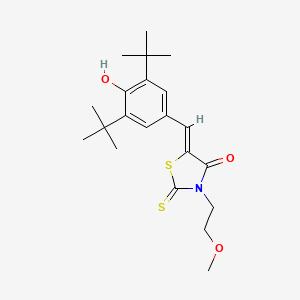
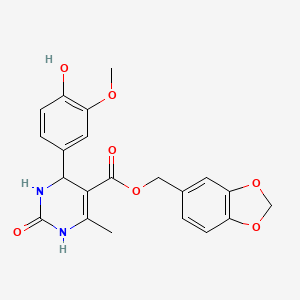
![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)